molecular formula C21H11Cl2N3O5 B11550884 2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11550884
M. Wt: 456.2 g/mol
InChI Key: FHRLQEQYZKBHPG-UHFFFAOYSA-N
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Description

(E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, benzoxazolyl, and benzodioxolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-dichlorophenyl and 6-nitro-2H-1,3-benzodioxolyl derivatives, followed by their coupling with benzoxazole under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE shares structural similarities with other benzoxazole and benzodioxole derivatives.
  • Other similar compounds: include those with variations in the substituents on the phenyl, benzoxazole, and benzodioxole rings.

Uniqueness

The uniqueness of (E)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H11Cl2N3O5

Molecular Weight

456.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C21H11Cl2N3O5/c22-12-1-3-14(15(23)6-12)21-25-16-7-13(2-4-18(16)31-21)24-9-11-5-19-20(30-10-29-19)8-17(11)26(27)28/h1-9H,10H2

InChI Key

FHRLQEQYZKBHPG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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